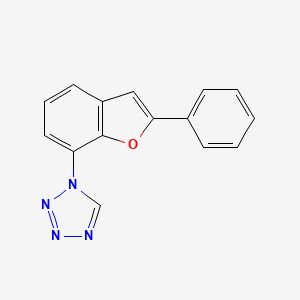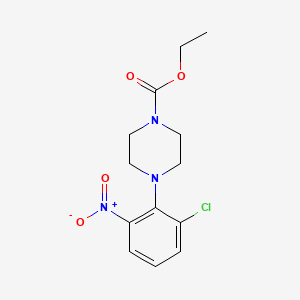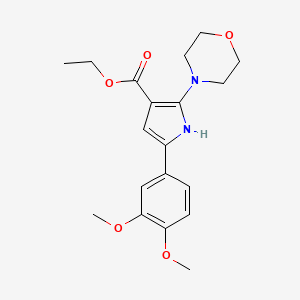![molecular formula C19H17N3O2S2 B11488310 Methyl 5-cyano-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11488310.png)
Methyl 5-cyano-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyano-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a cyano group, a pyridinylmethylsulfanyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring is synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Pyridinylmethylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with a thiol compound to form the pyridinylmethylsulfanyl group.
Incorporation of the Thiophenyl Group: The thiophenyl group is introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophenylboronic acid or thiophenylstannane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinylmethylsulfanyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyano-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. For example, as a potential calcium channel blocker, it may bind to the L-type calcium channels in cell membranes, inhibiting calcium influx and thereby affecting cellular processes such as muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A dihydropyridine calcium channel blocker with a longer duration of action.
Nicardipine: A dihydropyridine derivative with potent vasodilatory effects.
Uniqueness
Methyl 5-cyano-2-methyl-6-[(pyridin-3-ylmethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H17N3O2S2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
methyl 5-cyano-2-methyl-6-(pyridin-3-ylmethylsulfanyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C19H17N3O2S2/c1-12-16(19(23)24-2)17(15-6-4-8-25-15)14(9-20)18(22-12)26-11-13-5-3-7-21-10-13/h3-8,10,17,22H,11H2,1-2H3 |
InChI Key |
YHGSNLBWZAHKLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC2=CN=CC=C2)C#N)C3=CC=CS3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[7,7-dimethyl-4-(3-methylphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11488228.png)
![5-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B11488230.png)
![N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11488237.png)
![N-[2-(1-adamantylthio)ethyl]-2,2-diphenylacetamide](/img/structure/B11488250.png)
![1-methyl-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B11488253.png)

![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(4-fluorophenyl)acetamide]](/img/structure/B11488274.png)
![ethyl 5-{[4-(4-bromo-1H-pyrazol-1-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B11488276.png)

![3-(2-Chloro-5-nitrophenyl)-3-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]propanoic acid](/img/structure/B11488284.png)

![ethyl 2-({[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11488297.png)
![N-[(3,5-dimethoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488305.png)

